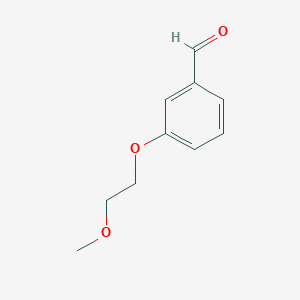

3-(2-Methoxyethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCERKBSPVRUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424533 | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73244-50-5 | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. While the initial subject of inquiry was 3-(2-Methoxyethoxy)benzaldehyde, a thorough review of chemical literature and databases indicates a lack of substantial data for this specific molecule. In contrast, the closely related compound, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS Number: 139461-72-6), is well-documented and commercially available, making it a more relevant and practical subject for an in-depth guide. This document will focus on the synthesis, characterization, and critical applications of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, with a particular emphasis on its role in the production of Phenylephrine.[1] Detailed, field-proven experimental protocols are provided to support researchers in their laboratory work.

Introduction and Core Concepts

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Benzaldehyde derivatives, with their versatile reactivity, serve as foundational scaffolds in the construction of a wide array of complex molecules. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, often referred to as a MEM-protected 3-hydroxybenzaldehyde, is a prime example of a strategically modified intermediate. The methoxyethoxymethyl (MEM) protecting group enhances the solubility of the molecule in organic solvents and provides a stable yet readily cleavable moiety, a crucial feature in multi-step synthesis.[2]

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its application in drug discovery. The causality behind experimental choices will be a central theme, providing a deeper understanding beyond simple procedural steps.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key identifiers and properties of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 139461-72-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Alternate Names | 3-Methoxyethoxymethoxy-benzaldehyde | [1] |

| Appearance | Yellow liquid | [2] |

Characterization of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).

Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl).[2][3] This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of an acetal.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 3-hydroxybenzaldehyde is first deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-methoxyethoxymethyl chloride, displacing the chloride ion and forming the MEM-protected product.

Sources

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. While this compound is cataloged, detailed experimental data in publicly accessible literature is limited. This guide, therefore, consolidates available information, presents predicted physicochemical properties, proposes a viable synthetic route based on established chemical principles, and discusses potential applications and necessary safety protocols. The aim is to equip researchers and drug development professionals with a foundational understanding of this molecule and to guide future experimental work.

Introduction

This compound is an organic compound characterized by a benzaldehyde core substituted at the meta-position with a 2-methoxyethoxy group. Its molecular structure, featuring an aromatic aldehyde and an ether linkage, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the methoxyethoxy side chain can influence solubility, pharmacokinetic properties, and intermolecular interactions of its derivatives. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the current literature. The following table summarizes key identifiers and predicted properties to provide a preliminary understanding of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChemLite[1] |

| Molecular Weight | 180.20 g/mol | PubChemLite[1] |

| InChIKey | RCERKBSPVRUVQL-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.2 | PubChemLite[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 136.0 Ų | PubChemLite[1] |

| Predicted Collision Cross Section ([M+Na]⁺) | 144.1 Ų | PubChemLite[1] |

Note: The XlogP and Collision Cross Section values are computationally predicted and await experimental verification.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the readily available starting materials: 3-hydroxybenzaldehyde and 2-methoxyethyl bromide.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with 2-methoxyethyl bromide to yield the desired ether product.

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve high yields.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq), to the solution.

-

Halide Addition: While stirring, add 2-methoxyethyl bromide (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the meta-substituted pattern, and the protons of the 2-methoxyethoxy group (methylene protons adjacent to the aromatic ring, methylene protons adjacent to the methoxy group, and the methyl protons of the methoxy group).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons (with the carbon attached to the ether oxygen showing a downfield shift), and signals for the carbons of the 2-methoxyethoxy side chain.

-

IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹), aromatic C=C stretching vibrations, and the C-O-C stretching of the ether linkage.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its aldehyde and ether functionalities.

-

Aldehyde Group: The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, aldol) to form carbon-carbon bonds. It can also undergo reductive amination to form substituted amines.

-

Ether Linkage: The ether linkage is generally stable under many reaction conditions, making it a suitable functional group for carrying through multi-step syntheses.

Potential Applications:

-

Pharmaceutical Synthesis: As a substituted benzaldehyde, this compound can serve as a key building block for the synthesis of biologically active molecules. The 2-methoxyethoxy group can enhance the solubility and bioavailability of drug candidates. Benzaldehyde derivatives are precursors to a wide array of pharmaceuticals.[2][3]

-

Materials Science: The aromatic nature and the potential for polymerization or incorporation into larger structures make it a candidate for the development of novel polymers and functional materials.

-

Agrochemicals: Substituted benzaldehydes are often used in the synthesis of pesticides and herbicides.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis. This guide has provided a summary of its known identifiers, predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is hoped that this information will serve as a useful starting point for researchers and professionals in the fields of chemistry and drug discovery to further explore the properties and utility of this compound.

References

Sources

Core Molecular Attributes and Physicochemical Properties

An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-[(2-Methoxyethoxy)methoxy]benzaldehyde, often abbreviated as MEM-protected 3-hydroxybenzaldehyde, is a crucial building block in organic synthesis. Its utility stems from the presence of a reactive aldehyde group and a methoxyethoxymethyl (MEM) protecting group. This protecting group is stable under various reaction conditions but can be selectively removed, making it an invaluable tool in multi-step syntheses.

A critical parameter for any chemical compound is its molecular weight, which is fundamental for stoichiometric calculations in chemical reactions. The molecular weight of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is 210.23 g/mol .[1][2] This value is derived from its molecular formula, C11H14O4.[1]

Table 1: Physicochemical Properties of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

| Property | Value | Source |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Molecular Formula | C11H14O4 | [1] |

| CAS Number | 139461-72-6 | [1] |

| Alternate Names | 3-Methoxyethoxymethoxy-benzaldehyde | [1] |

| Physical Form | Solid |

Synthesis Protocol: A Self-Validating System

The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde typically involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is a classic example of Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Objective: To protect the hydroxyl group of 3-hydroxybenzaldehyde with a methoxyethoxymethyl (MEM) group.

Materials:

-

3-hydroxybenzaldehyde

-

2-methoxyethoxymethyl chloride (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The base is crucial for deprotonating the hydroxyl group, making it a more potent nucleophile.

-

Addition of Protecting Group: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR and 13C NMR.

A documented synthesis reports a yield of 76% for this procedure.[2]

Caption: Synthesis workflow for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Applications in Drug Discovery and Development

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] One notable application is its use in the production of Phenylephrine, a well-known decongestant.[1] The aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

The MEM protecting group plays a pivotal role by masking the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis.

Caption: Role as an intermediate in a multi-step drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. It is intended for research use only and not for diagnostic or therapeutic use.[1]

Table 2: Hazard and Safety Information

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Dermal) | Fatal in contact with skin. | H310 |

| Skin Irritation | Causes skin irritation. | H315 |

| Skin Sensitization | May cause an allergic skin reaction. | H317 |

| Eye Irritation | Causes serious eye irritation. | H319 |

Note: The hazard information is for a closely related compound, 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde, and should be considered relevant in the absence of specific data for the title compound.

Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][4] If in eyes, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if symptoms persist.

Conclusion

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a synthetically versatile molecule with a defined molecular weight of 210.23 g/mol . Its importance in organic synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and safe utilization in a research and development setting.

References

-

LookChem. Benzaldehyde, 4-methoxy-3-[(2-methoxyethoxy)methoxy]- Safety Data Sheets(SDS). [Link]

-

PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)-. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis routes of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde [benchchem.com]

- 3. fishersci.be [fishersci.be]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemos.de [chemos.de]

- 6. Benzaldehyde, 4-methoxy-3-[(2-methoxyethoxy)methoxy]- Safety Data Sheets(SDS) lookchem [lookchem.com]

A Guide to the Synthesis of 3-(2-Methoxyethoxy)benzaldehyde via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)benzaldehyde, a valuable intermediate in organic and medicinal chemistry. The document details the strategic application of the Williamson ether synthesis, beginning with the readily available precursor, 3-hydroxybenzaldehyde. We will explore the underlying reaction mechanism, justify the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation of substituted aryl ethers.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic aldehyde whose structural motifs are of interest in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The presence of the ether linkage at the meta-position of the benzaldehyde ring modifies the molecule's polarity, solubility, and potential for intermolecular interactions, making it a versatile building block.

The most direct and efficient strategy for the synthesis of this target molecule from 3-hydroxybenzaldehyde is the Williamson ether synthesis . This classic yet robust SN2 reaction remains one of the most widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1] The core of this strategy involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces a halide from an appropriate alkylating agent, in this case, a 2-methoxyethyl halide.

The Core Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4][5] This reaction is a concerted process where the bond formation by the nucleophile and the departure of the leaving group occur simultaneously.[3]

The two critical steps are:

-

Deprotonation: The acidic phenolic proton of 3-hydroxybenzaldehyde is abstracted by a base to form a sodium or potassium phenoxide ion. This step is crucial as the resulting phenoxide is a significantly stronger nucleophile than the starting neutral alcohol.[3]

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the 2-methoxyethyl halide. The reaction proceeds via a backside attack, leading to the formation of the C-O ether bond and the displacement of the halide ion.[4][5][6]

Causality Behind Experimental Choices

The success of the Williamson ether synthesis is highly dependent on the judicious selection of reagents and reaction conditions to favor the desired SN2 pathway and minimize competing side reactions, primarily E2 elimination.[7]

-

Choice of Base: The pKa of a phenol is approximately 10. Therefore, a base strong enough to deprotonate the hydroxyl group is required. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this transformation. It is a cost-effective, non-hygroscopic solid that is sufficiently basic to generate the phenoxide nucleophile without being so strong as to promote unwanted side reactions. Other suitable bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

-

Choice of Alkylating Agent: The alkylating agent must be susceptible to backside attack. Primary alkyl halides are ideal substrates for SN2 reactions .[1][3][7] For this synthesis, 2-bromo-1-methoxyethane (or the corresponding chloride) is the reagent of choice. The use of secondary or tertiary halides would drastically increase the likelihood of the competing E2 elimination pathway, which is favored by strong bases (alkoxides), leading to the formation of an alkene instead of the desired ether.[2][6]

-

Choice of Solvent: A polar aprotic solvent is optimal for SN2 reactions.[2] Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), or acetone are commonly used. These solvents can solvate the cation (K⁺) but do not strongly solvate the anionic nucleophile (the phenoxide). This "naked" nucleophile is more reactive and leads to a faster reaction rate.[3]

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used | Moles (mmol) |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 10.0 g | 81.89 |

| 2-Bromo-1-methoxyethane | 138.99 | 1.2 | 13.6 g (9.7 mL) | 97.85 |

| Anhydrous Potassium Carbonate | 138.21 | 2.0 | 22.6 g | 163.78 |

| N,N-Dimethylformamide (DMF) | - | - | 100 mL | - |

| Ethyl Acetate | - | - | ~300 mL | - |

| Deionized Water | - | - | ~500 mL | - |

| Saturated NaCl Solution (Brine) | - | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol), anhydrous potassium carbonate (22.6 g, 163.78 mmol), and N,N-Dimethylformamide (100 mL).

-

Expertise Note: Using at least two equivalents of K₂CO₃ ensures complete deprotonation and helps to neutralize the HBr byproduct formed from any potential side reactions. The anhydrous nature of the base is critical to prevent hydrolysis of the alkylating agent.

-

-

Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromo-1-methoxyethane (9.7 mL, 97.85 mmol) to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture in an oil bath to 80-90 °C. Maintain stirring at this temperature for 4-6 hours.

-

Expertise Note: The elevated temperature increases the reaction kinetics. Temperatures above 100 °C should be avoided to minimize potential decomposition or side reactions.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 3-hydroxybenzaldehyde spot (which is more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark suspension into a beaker containing approximately 400 mL of ice-cold deionized water. This step quenches the reaction and precipitates the product while dissolving the DMF and inorganic salts.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Trustworthiness Note: Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase.

-

-

Work-up - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 100 mL) to facilitate the removal of dissolved water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as a pale yellow or brown oil.

-

Purification: The crude oil can be purified by either vacuum distillation or silica gel column chromatography. For chromatography, a gradient elution from 5% to 20% ethyl acetate in hexanes is typically effective.

-

Characterization: The final product, this compound, should be a colorless to pale yellow oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected yield is typically in the range of 85-95%.

Conclusion

The Williamson ether synthesis provides a highly reliable and scalable method for the preparation of this compound from 3-hydroxybenzaldehyde. By understanding the underlying SN2 mechanism and carefully selecting the base, solvent, and a primary alkyl halide, chemists can achieve high yields of the desired aryl ether. The protocol described herein is a robust, self-validating procedure that minimizes side reactions and simplifies product isolation, making it an authoritative method for researchers in the field.

References

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1955). m-METHOXYBENZALDEHYDE. Organic Syntheses, 3, 564. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Williamson_ether_synthesis [chemeurope.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

A Note on Nomenclature: The compound requested, 3-(2-Methoxyethoxy)benzaldehyde, is not widely documented in chemical literature and supplier catalogs. However, a closely related and more prevalent derivative, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde , is well-characterized. This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

IUPAC Name: 3-((2-Methoxyethoxy)methoxy)benzaldehyde

Synonyms:

-

3-Methoxyethoxymethoxy-benzaldehyde

-

MEM-protected 3-hydroxybenzaldehyde

CAS Number: 139461-72-6

Molecular Structure:

Caption: 2D structure of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

This molecule is a derivative of benzaldehyde where the hydroxyl group at the meta-position is protected by a 2-methoxyethoxymethyl (MEM) ether. This protecting group enhances the molecule's solubility in polar organic solvents due to the presence of ether linkages.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | Santa Cruz Biotechnology |

| Molecular Weight | 210.23 g/mol | Santa Cruz Biotechnology |

| Appearance | Yellow liquid | BenchChem |

| Purity | Typically >95% (may vary by supplier) | N/A |

| Solubility | Soluble in polar organic solvents like DMF and THF | BenchChem |

Synthesis

The primary and most common synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde.

Reaction Scheme

Caption: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for MEM protection of phenols.[1][2]

-

Preparation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of MEM-Cl: Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60°C and maintain with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically a few hours), cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Applications in Research and Drug Development

The primary utility of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde lies in its role as a key intermediate in multi-step organic syntheses, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Phenylephrine

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a crucial building block in the synthesis of Phenylephrine, a potent α₁-adrenergic receptor agonist.[1] Phenylephrine is widely used as a nasal decongestant and as a vasopressor to increase blood pressure in certain medical situations.[3]

The synthesis involves the protection of the meta-hydroxyl group of 3-hydroxybenzaldehyde with a MEM group, allowing for selective reactions at other positions of the molecule before its eventual deprotection to yield the final phenylephrine structure.

Workflow: Role in Phenylephrine Synthesis

Caption: Role of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde in Phenylephrine Synthesis.

The methoxy and methoxyethoxy groups can also play a role in enhancing the binding affinity of derivative molecules to their biological targets, thereby influencing their pharmacokinetic and pharmacodynamic properties.[4]

Safety and Handling

GHS Classification (Likely): Based on the known hazards of similar benzaldehyde derivatives, this compound is likely classified as a Category 4 irritant.[4]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]

-

-

Handling:

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. It has been suggested that waste can be neutralized with an aqueous base before incineration.[4]

-

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

¹H NMR (CDCl₃): [1]

-

δ 9.83 (s, 1H): Aldehydic proton (-CHO).

-

δ 7.50–7.44 (m, 3H): Aromatic protons (Ar-H).

-

δ 5.28 (s, 2H): Methylene protons of the O-CH₂-O group.

-

δ 3.76–3.65 (m, 4H): Methylene protons of the -O-CH₂-CH₂-O- group.

-

δ 3.37 (s, 3H): Methyl protons of the -OCH₃ group.

¹³C NMR: [1]

-

δ 190.7: Carbonyl carbon (CHO).

-

δ 152.4: Aromatic carbon attached to the ether oxygen (C-O).

-

δ 130.8–112.5: Other aromatic carbons.

-

δ 93.9: Methylene carbon of the O-CH₂-O group.

-

δ 71.4–56.6: Carbons of the ether side chain.

References

-

Chemical Register. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Available from: [Link]

-

PubChem. Phenylephrine. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Methoxyethoxy)benzaldehyde, a key aromatic aldehyde intermediate in various synthetic applications. The document delineates the theoretical principles governing its solubility based on molecular structure, solvent properties, and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and applying solubility data. It includes detailed, field-proven experimental protocols for quantitative solubility determination and discusses the implications of solubility in synthetic chemistry and drug development workflows.

Introduction to this compound

This compound is a substituted aromatic aldehyde with a molecular structure that imparts a unique set of physicochemical properties. Its benzaldehyde core provides a reactive carbonyl group, while the ether-containing side chain at the meta position introduces polarity and potential for hydrogen bonding. Understanding its solubility is critical for a multitude of applications, including reaction optimization, purification, formulation, and biological screening.

Key Molecular Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

-

Aldehyde Group: The carbonyl group (-CHO) is polar, with the oxygen atom acting as a hydrogen bond acceptor. This contributes to solubility in polar solvents.[1][2]

-

Methoxyethoxy Group: The -(OCH2CH2OCH3) side chain contains ether linkages, which introduce polarity and the potential for hydrogen bond acceptance. This flexible chain can enhance interactions with a range of solvents.

Based on these features, a "like dissolves like" principle suggests that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents.[1][3] Its solubility in nonpolar solvents is expected to be lower, and it is likely to have limited solubility in water due to the significant nonpolar character of the benzene ring and alkyl portions of the side chain.[1][4]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Dipole-Dipole Interactions: The polar carbonyl group and ether linkages lead to a significant molecular dipole moment, promoting solubility in polar solvents like acetone and ethyl acetate.[4][5]

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors. This is particularly relevant for its solubility in protic solvents like alcohols (e.g., ethanol, methanol).[1][4]

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and hydrocarbon portions of the molecule contribute to these weaker forces, which are the primary mechanism of interaction with nonpolar solvents like hexane or toluene.[1]

The interplay of these forces dictates that solvents capable of engaging in multiple types of favorable interactions with the solute will be the most effective.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination is crucial for obtaining precise solubility values. The following is a standardized protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[6]

3.1. Gravimetric Solubility Determination Protocol

This method involves creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and then quantifying the amount of dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, dimethyl sulfoxide)

-

Analytical balance (±0.0001 g accuracy)

-

Temperature-controlled shaker or water bath

-

Screw-cap vials

-

Syringes and chemically compatible syringe filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporating dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a screw-cap vial. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe. This step is critical to remove any undissolved microcrystals.

-

Dispense a precise volume of the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution into a vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but well below the boiling point of this compound to prevent loss of the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

Solubility can then be expressed in various units:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mg/mL: (mass of solute in mg) / (volume of solvent in mL)

-

mol/L (Molarity): (moles of solute) / (volume of solvent in L)

-

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Gravimetric method workflow for solubility determination.

Predicted Solubility Profile and Data Summary

While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the principles of "like dissolves like". The following table summarizes the expected solubility of this compound in common organic solvents. Researchers should use this as a preliminary guide and confirm with experimental data.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |

| Acetone | Ketone | Soluble | Polar aprotic solvent, interacts well with the polar groups of the solute.[7] |

| Ethanol | Alcohol | Soluble | Polar protic solvent, can act as a hydrogen bond donor to the solute's oxygen atoms. |

| Methanol | Alcohol | Soluble | Similar to ethanol, a polar protic solvent. |

| Chloroform | Halogenated | Soluble | Moderately polar solvent, effective for many organic compounds.[7] |

| Ethyl Acetate | Ester | Soluble | Moderately polar solvent with ester functionality. |

| Toluene | Aromatic Hydrocarbon | Moderately Soluble | Nonpolar aromatic solvent, interacts well with the solute's benzene ring. |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble | Nonpolar solvent, limited favorable interactions with the polar parts of the solute. |

| Water | Aqueous | Insoluble / Very Sparingly Soluble | The large nonpolar regions of the molecule dominate over the polar groups, leading to poor aqueous solubility.[7] |

Application in Drug Discovery and Development

Solubility is a cornerstone of the drug discovery process. Understanding the solubility of an intermediate like this compound is crucial for its effective use in synthesizing target molecules.

The diagram below outlines a generalized workflow where this compound could be utilized as a building block in a drug discovery pipeline.

Caption: Role of solubility in a drug discovery workflow.

-

Reaction Optimization: The solubility of starting materials in the reaction solvent directly impacts reaction kinetics and yield. Poor solubility can lead to heterogeneous mixtures and slower, incomplete reactions.

-

Purification: Solubility data is essential for developing effective purification strategies. For instance, in recrystallization, a solvent must be chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Formulation: For final drug products, solubility in aqueous and lipid environments is a key determinant of bioavailability. While this guide focuses on organic solvents, the principles extend to pharmaceutical co-solvents and excipients.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.[8][9] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed hazard information, handling, and storage guidelines.[10][11]

Conclusion

This technical guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are empowered to generate the precise data needed for their specific applications. The principles and methodologies outlined herein are fundamental to advancing research and development in synthetic chemistry and drug discovery.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Benzaldehyde, 3-(2-hydroxyethoxy)-. (n.d.). PubChem. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-. (2025, September 17).

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Physical properties of aldehydes & ketones. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- A detailed structural and thermal study of a natural aromatic aldehyde. (n.d.). RSIS International.

-

3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. (2025, August 27). Chemsrc. Retrieved from [Link]

-

Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.ws [chem.ws]

- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. ncert.nic.in [ncert.nic.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsisinternational.org [rsisinternational.org]

- 8. 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde AldrichCPR 937690-65-8 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of Methoxyethoxy-Substituted Benzaldehydes

The nomenclature of substituted benzaldehydes can often lead to ambiguity. The query "3-(2-Methoxyethoxy)benzaldehyde" suggests a molecule with a 2-methoxyethoxy group directly attached to the third carbon of the benzaldehyde ring, corresponding to a chemical formula of C10H12O3. However, a more prominent and synthetically significant compound in chemical literature and commerce is 3-[(2-Methoxyethoxy)methoxy]benzaldehyde , with the chemical formula C11H14O4 . This compound incorporates the 2-methoxyethoxymethyl (MEM) group as a protective ether for a hydroxyl group. Given its relevance as a stable intermediate in multi-step syntheses, particularly in drug development, this guide will focus on the properties, synthesis, and applications of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. We will also briefly address related isomers to provide a comprehensive overview.

Core Compound Profile: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

| Identifier | Value |

| Chemical Name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde |

| Synonym | 3-Methoxyethoxymethoxy-benzaldehyde |

| CAS Number | 139461-72-6 |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| InChI Key | VBUZAHLUWZTYIQ-UHFFFAOYSA-N |

The Strategic Importance of the MEM Protecting Group

In the synthesis of complex molecules such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The 2-methoxyethoxymethyl (MEM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal.

The MEM group is introduced to shield the hydroxyl group of 3-hydroxybenzaldehyde, rendering it inert to nucleophiles and bases while the aldehyde group undergoes further transformations. This strategic protection is crucial for achieving high yields and purity in the final product.

Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

The most common and efficient synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl).[1]

Reaction Scheme

Caption: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Experimental Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

2-Methoxyethoxymethyl chloride (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add N,N-Diisopropylethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Protecting Agent: Slowly add 2-methoxyethoxymethyl chloride (1.2 eq) to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons (Ar-H) in the range of δ 7.0-7.6 ppm. - Methylene protons of the O-CH₂-O group as a singlet around δ 5.2-5.4 ppm. - Methylene protons of the -O-CH₂-CH₂-O- group as multiplets around δ 3.6-3.8 ppm. - Methyl protons (-OCH₃) as a singlet around δ 3.3-3.4 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) around δ 190-193 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon of the O-CH₂-O group around δ 94-96 ppm. - Methylene carbons of the -O-CH₂-CH₂-O- group in the range of δ 65-75 ppm. - Methyl carbon (-OCH₃) around δ 59 ppm. |

| IR (Infrared) | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde at ~2820 and ~2720 cm⁻¹. - C-O-C ether stretches in the fingerprint region (~1000-1200 cm⁻¹). - Aromatic C=C stretches at ~1600 and ~1480 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (210.23 g/mol ). - Fragmentation patterns corresponding to the loss of the MEM group or parts of it. |

Applications in Drug Development

The primary role of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde in drug development is as a key intermediate in the synthesis of more complex molecules. Its application is particularly noted in the production of phenylephrine, an alpha-1 adrenergic receptor agonist used as a decongestant.[2]

The synthesis of phenylephrine and other structurally related APIs often requires the selective modification of a molecule at a position other than the phenolic hydroxyl group. By protecting this group as a MEM ether, chemists can perform reactions on the aldehyde functionality without side reactions at the phenol.

Logical Workflow for Application in Synthesis

Caption: General workflow for utilizing MEM-protected benzaldehyde.

Safety and Handling

As a substituted benzaldehyde, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde should be handled with appropriate laboratory precautions. While a specific safety data sheet (SDS) is not widely available, the handling procedures should be based on those for similar aromatic aldehydes and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The reagent used for its synthesis, 2-methoxyethoxymethyl chloride (MEM-Cl), is a lachrymator and should be handled with extreme care in a fume hood.

Related Isomers and Derivatives

It is important to distinguish 3-[(2-Methoxyethoxy)methoxy]benzaldehyde from other related compounds to ensure the correct material is used in a synthetic route.

-

3-Methoxy-2-(2-methoxyethoxy)benzaldehyde (CAS 937690-65-8): This isomer has a different substitution pattern on the aromatic ring, with a methoxy group at position 3 and a 2-methoxyethoxy group at position 2. Its chemical formula is also C11H14O4.

-

3-Methoxybenzaldehyde (m-Anisaldehyde, CAS 591-31-1): A simpler derivative with only a methoxy group at the 3-position. Its chemical formula is C8H8O2.[3]

Conclusion

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a valuable chemical intermediate for researchers and professionals in drug development. Its utility stems from the strategic use of the MEM group to protect a reactive phenolic hydroxyl, thereby enabling selective transformations on the aldehyde functionality. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the creation of complex and medicinally important molecules.

References

-

OSHA. Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Available at: [Link]

-

CDC. Methylene Chloride | Medical Management Guidelines. Available at: [Link]

Sources

Navigating the Safety Landscape of 3-(2-Methoxyethoxy)benzaldehyde: A Guide for Researchers

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's safety profile is paramount to ensure laboratory safety and regulatory compliance. This technical guide addresses the hazards and safety information for 3-(2-Methoxyethoxy)benzaldehyde. However, a critical review of available data reveals a significant lack of specific safety information for this precise isomer.

This guide will proceed by presenting the available safety data for structurally related isomers, emphasizing that this information should be used as a preliminary guide only and not as a direct substitute for a validated Safety Data Sheet (SDS) for this compound. The absence of a dedicated CAS (Chemical Abstracts Service) number and specific regulatory documentation for this compound in comprehensive searches necessitates a cautious, analog-based approach to hazard assessment.

Chemical Identification and the Challenge of Isomeric Specificity

This compound belongs to the family of substituted benzaldehydes. Its structure features a benzaldehyde core with a methoxyethoxy group at the 3-position.

Molecular Formula: C₁₀H₁₂O₃

It is crucial to distinguish this compound from its isomers, for which safety data are more readily available. These include, but are not limited to:

-

3-Methoxy-2-(2-methoxyethoxy)benzaldehyde (CAS: 937690-65-8): Data indicates this isomer is a solid.

-

3-Methoxybenzaldehyde (CAS: 591-31-1): A well-documented related compound.[1][2]

-

2-Hydroxy-3-methoxybenzaldehyde (CAS: 148-53-8): Another related compound with available safety information.[3][4]

The subtle differences in the positions of the substituent groups on the benzene ring can significantly alter the toxicological and hazardous properties of a chemical. Therefore, the following sections, based on data from these related compounds, must be interpreted with a high degree of caution.

Hazard Assessment Based on Analog Data

In the absence of specific data for this compound, we will extrapolate potential hazards from its close structural relatives. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are reported for analogous compounds and should be considered as potential, unverified hazards for the target compound.

Potential Hazard Classifications:

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source (Analog Compound) |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [1][2][3] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [1][2][3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [1][3] |

| Acute Dermal Toxicity | H310: Fatal in contact with skin | Danger | GHS06 | |

| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | GHS07 | [5] |

| Acute Oral Toxicity | H302: Harmful if swallowed | Warning | GHS07 | [3][6] |

It is imperative to note that the acute dermal toxicity (Fatal in contact with skin) is associated with the 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde isomer and may not be representative of this compound. However, this highlights the critical need for specific data.

Exposure Controls and Personal Protection: A Proactive Stance

Given the potential for skin and eye irritation, respiratory effects, and the severe dermal toxicity of a closely related isomer, a stringent approach to exposure control is warranted.

Hierarchy of Controls

The following diagram illustrates the recommended hierarchy of controls when handling this compound or any chemical with an incomplete safety profile.

Caption: Hierarchy of controls for managing chemical exposure.

Recommended Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time and glove thickness should be considered.[2]

-

Clothing: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.

-

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Safe Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

The following first aid measures are based on general principles for handling irritants and should be adapted as necessary.

Caption: Generalized first aid response workflow.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]

Toxicological and Ecological Information: The Data Gap

A thorough search did not yield specific toxicological or ecological data for this compound. For related compounds like 3-Methoxybenzaldehyde, the available information indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No data is available on persistence, degradability, or bioaccumulative potential.[1] This lack of information underscores the need for careful handling and disposal to prevent environmental release.

Conclusion: A Call for Caution and Further Investigation

The safety profile of this compound remains largely uncharacterized. While data from structurally similar compounds can provide some guidance, it is not a substitute for specific testing and a validated Safety Data Sheet. Researchers and drug development professionals must handle this compound with a high degree of caution, assuming it to be hazardous based on the profiles of its analogs. The implementation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols are essential to mitigate potential risks. It is strongly recommended that any organization planning to use this compound on a larger scale commission a comprehensive hazard assessment to fill the existing data gaps.

References

-

Santa Cruz Biotechnology. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

-

Sigma-Aldrich. 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde AldrichCPR.

-

Sigma-Aldrich. Safety Data Sheet for 3-Methoxybenzaldehyde.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.

-

Thermo Fisher Scientific. Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde.

-

PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)-.

-

CymitQuimica. Safety Data Sheet for 2-Methoxy-4-(methoxymethoxy)benzaldehyde.

-

Fisher Scientific. Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde.

-

Fisher Scientific. Safety Data Sheet for 2,3,4-Trimethoxybenzaldehyde.

-

CymitQuimica. Safety Data Sheet for 3,4-Bis(2-methoxyethoxy)benzaldehyde.

Sources

discovery and history of substituted benzaldehydes

A Technical Guide to the Discovery and Synthesis of Substituted Benzaldehydes

Abstract

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, functioning as pivotal intermediates and foundational building blocks in the synthesis of a vast spectrum of pharmaceuticals, agrochemicals, fragrances, and dyes. Their inherent reactivity, characterized by the electrophilic carbonyl carbon and the electronically tunable aromatic ring, establishes them as indispensable synthons in modern organic chemistry. This technical guide provides an in-depth exploration of the historical trajectory of their discovery, beginning with the isolation of the parent molecule, benzaldehyde, from natural sources, and progressing through the development of classical and contemporary synthetic methodologies. We will examine the causality behind key experimental choices, provide detailed protocols for seminal reactions, and present a comparative analysis of their strategic applications.

From Natural Essence to Synthetic Workhorse: A Historical Perspective

The journey of benzaldehyde, the parent compound of this extensive class, begins not in a flask, but in the kernels of bitter almonds.

-

1803: The French pharmacist Martrès first extracts a volatile oil with a characteristic almond scent from bitter almonds (Prunus dulcis). This oil, which we now know as benzaldehyde, was isolated from the hydrolysis of the glycoside amygdalin, a compound naturally present in the kernels.[1][2][3]

-

1832: The field takes a monumental leap forward with the work of Friedrich Wöhler and Justus von Liebig. They not only studied the "oil of bitter almonds" but also achieved its first successful chemical synthesis.[1][2][4] This seminal achievement was crucial; it demystified the molecule's composition and firmly established a foundation for the structural theory of organic chemistry, proving that an organic compound could be created from inorganic starting materials.[5]

-

c. 1900: The turn of the century, spurred by the demands of the burgeoning synthetic dye industry, saw the first significant commercial production of benzaldehyde. This was largely dependent on the development of technologies for the chlorination of toluene to produce benzal chloride, which could then be hydrolyzed to benzaldehyde.[4]

This transition from natural product isolation to scalable industrial synthesis set the stage for the exploration of its many substituted derivatives, unlocking a new universe of chemical possibilities.

Caption: Key milestones in the discovery and production of Benzaldehyde.

Classical Synthetic Methodologies: The Formylation Toolkit

The late 19th and early 20th centuries witnessed the development of several foundational "name reactions" for introducing a formyl group (–CHO) onto an aromatic ring. These electrophilic aromatic substitution reactions became the classical toolkit for synthesizing a wide array of substituted benzaldehydes. The choice of method is dictated by the electronic nature of the substrate; electron-rich aromatics are required for most of these classical techniques.

The Reimer-Tiemann Reaction

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is a cornerstone method for the ortho-formylation of phenols.[1][3] The causality for its regioselectivity lies in the interaction between the electron-rich phenoxide ion and the electrophilic carbene.

Mechanism Insight: The reaction proceeds through the generation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate from chloroform in a strong base.[1][2][6] The phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the dichlorocarbene. The intermediate undergoes hydrolysis to yield the final aldehyde, with a strong preference for the ortho position.[1][2][6]

Caption: Generation and reaction of dichlorocarbene in the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol [2]

-

Setup: A solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/H₂O (2:1) mixture is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The solution is heated to 70°C. Chloroform (2.0 equiv) is added dropwise over 1 hour. The resulting mixture is stirred for an additional 3 hours at 70°C.

-

Workup: The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

Extraction: The remaining aqueous solution is acidified to a pH of 4-5 and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield salicylaldehyde.

The Gattermann-Koch Reaction

This reaction is a method for formylating aromatic hydrocarbons, such as benzene, by using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[7][8][9]

Mechanism Insight: The key to this reaction is the in-situ generation of a highly reactive formyl cation ([HCO]⁺) electrophile.[7][8] CO and HCl react under the influence of the Lewis acid catalyst to form this unstable species, which then attacks the aromatic ring in a classic electrophilic aromatic substitution.[8][9] The copper(I) chloride is believed to act as a co-catalyst, facilitating the generation of the electrophile.[8] A significant limitation is that this method is not applicable to phenol or phenol ether substrates, as they are deactivated by the Lewis acid catalyst.[8][10]

The Vilsmeier-Haack Reaction

A milder and more versatile method, the Vilsmeier-Haack reaction formylates electron-rich aromatic and heteroaromatic compounds using a "Vilsmeier reagent."[4][5][11] This reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][12][13]

Mechanism Insight: The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts-type reactions, which imparts high selectivity for electron-rich substrates.[5] The aromatic ring attacks the electrophilic carbon of the iminium ion.[11][12] The resulting intermediate is then hydrolyzed during workup to liberate the aldehyde.[12][13]

Experimental Protocol: General Procedure for Aromatic Formylation [11]

-

Reagent Preparation: In a flask cooled to 0°C, phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise to N,N-dimethylformamide (DMF, 3.0 equiv) with stirring to form the Vilsmeier reagent.

-

Reaction: The electron-rich aromatic substrate (1.0 equiv), dissolved in a small amount of DMF, is added to the prepared reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and may require heating (e.g., to 60-80°C) for several hours, depending on substrate reactivity.

-

Hydrolysis: The reaction is cooled and then carefully poured into a beaker of crushed ice containing a solution of sodium acetate or sodium hydroxide. This step hydrolyzes the iminium intermediate to the aldehyde.

-

Extraction & Purification: The resulting mixture is stirred until hydrolysis is complete, and the product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are washed, dried, and concentrated, and the product is purified via chromatography or recrystallization.

Other Notable Classical Reactions

-

Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols, primarily at the ortho position.[14][15][16] It is known for being experimentally simple but often suffers from low yields.[14][17]

-

Sommelet Reaction: This reaction converts benzyl halides into the corresponding benzaldehydes using hexamine followed by aqueous hydrolysis.[18][19][20] It is formally an oxidation of the benzylic carbon and provides a mild route to aromatic aldehydes, with typical yields ranging from 50-80%.[20][21]

Industrial Synthesis and Modern Catalytic Advances

While classical named reactions are invaluable for laboratory-scale synthesis, industrial production often relies on more cost-effective and scalable methods, primarily the oxidation of substituted toluenes.[22][23]

Oxidation of Toluene Derivatives

The controlled oxidation of the methyl group on a substituted toluene is a major industrial route. The challenge lies in stopping the oxidation at the aldehyde stage without proceeding to the more stable carboxylic acid.[24]

-